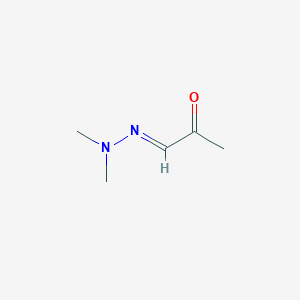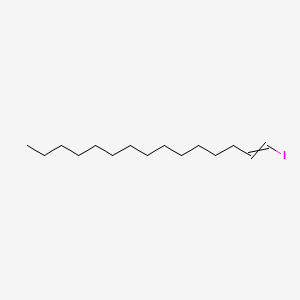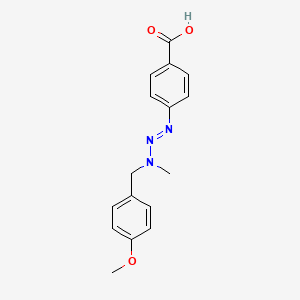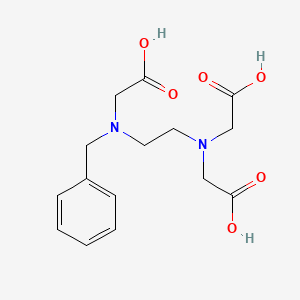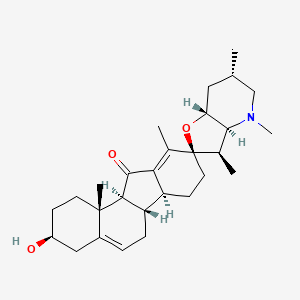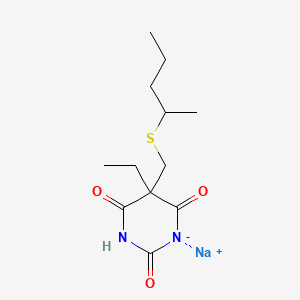
5-Ethyl-5-((1-methylbutyl)thiomethyl)barbituric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyrimidinedione core, which is substituted with ethyl, methylbutyl, and thiomethyl groups, along with a sodiooxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. One common method starts with the bromination of diethyl ethylmalonate, followed by alkylation with 1-methylbutyl bromide. The resulting intermediate undergoes cyclization, acidification, and purification to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The steps include bromination, alkylation, and cyclization, followed by acidification and purification. The process is designed to be efficient, with low energy consumption and minimal waste production .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sodiooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the thiomethyl group.
Reduction: Reduced forms of the pyrimidinedione core.
Substitution: Various substituted pyrimidinedione derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Ethyl-5-(1-methyl-2-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-Ethyl-5-[(1-methylbutyl)thiomethyl]-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the thiomethyl and sodiooxy groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
66968-77-2 |
|---|---|
Fórmula molecular |
C12H19N2NaO3S |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
sodium;5-ethyl-5-(pentan-2-ylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S.Na/c1-4-6-8(3)18-7-12(5-2)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clave InChI |
CYSSSZKORFCJNX-UHFFFAOYSA-M |
SMILES canónico |
CCCC(C)SCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


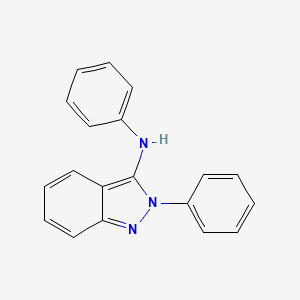

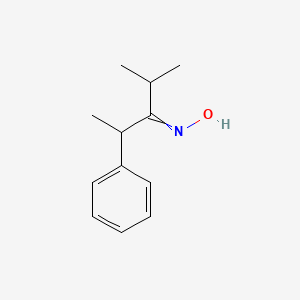
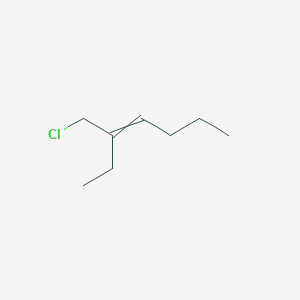
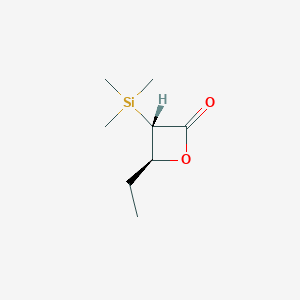
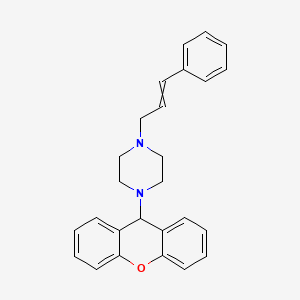

![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
